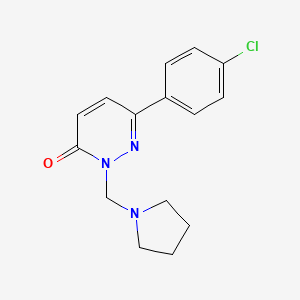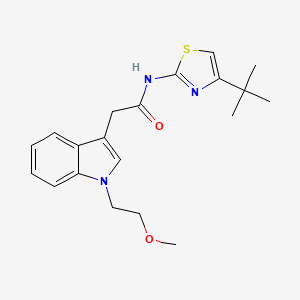![molecular formula C16H13N5O2 B10992003 N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10992003.png)
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an indazole moiety fused with an oxazolo-pyridine ring system, making it a unique structure with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the formation of the oxazolo-pyridine ring through a series of cyclization and condensation reactions . The reaction conditions often involve the use of transition metal catalysts such as copper or silver, and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the indazole and oxazolo-pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.
Scientific Research Applications
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like niraparib and pazopanib, which are used as anticancer agents.
Oxazolo-pyridine Derivatives: Compounds with similar ring structures that exhibit various biological activities.
Uniqueness
What sets N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of the indazole and oxazolo-pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H13N5O2 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N5O2/c1-8-7-11(13-9(2)21-23-16(13)17-8)15(22)18-14-10-5-3-4-6-12(10)19-20-14/h3-7H,1-2H3,(H2,18,19,20,22) |
InChI Key |
VSBIGVYUOPRGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B10991926.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one](/img/structure/B10991932.png)
![Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10991938.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B10991939.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B10991942.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10991946.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10991949.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10991956.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991959.png)
![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1H-isothiochromen-1-one](/img/structure/B10991973.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B10991981.png)

![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991993.png)
